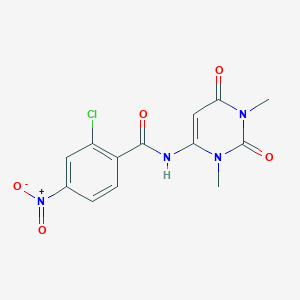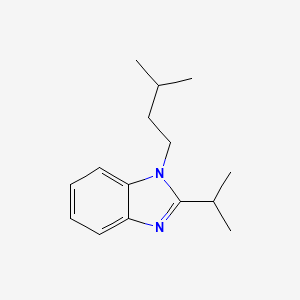![molecular formula C16H16N2O2 B5756110 N-[3-(acetylamino)phenyl]-2-phenylacetamide](/img/structure/B5756110.png)
N-[3-(acetylamino)phenyl]-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(acetylamino)phenyl]-2-phenylacetamide, commonly known as NAPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
The exact mechanism of action of NAPA is not fully understood. However, it is believed to act on multiple targets in the body, including the central nervous system and the immune system. It has been shown to modulate the activity of various neurotransmitters and receptors, such as GABA and glutamate, which play a crucial role in the regulation of neuronal activity. NAPA has also been found to inhibit the production of pro-inflammatory cytokines and enhance the activity of natural killer cells, which are important components of the immune system.
Biochemical and Physiological Effects:
NAPA has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, NAPA has been shown to enhance the efficacy of chemotherapy drugs and reduce the toxicity associated with their use.
実験室実験の利点と制限
One of the main advantages of using NAPA in lab experiments is its broad range of biological activities, which makes it a versatile compound for studying various diseases and physiological processes. Additionally, NAPA has been extensively studied, and its synthesis method is well-established, making it readily available for research purposes. However, one of the limitations of using NAPA is its potential toxicity, which requires careful handling and dosage control.
将来の方向性
There are several future directions for NAPA research. One area of interest is the development of novel NAPA derivatives with improved efficacy and reduced toxicity. Another area of research is the investigation of the potential use of NAPA in combination with other drugs to enhance their therapeutic effects. Additionally, the role of NAPA in modulating the immune system and its potential use in immunotherapy for cancer treatment is an exciting area of research. Finally, the development of NAPA-based diagnostic tools for the early detection of diseases is an emerging area of research that holds great promise.
Conclusion:
In conclusion, N-[3-(acetylamino)phenyl]-2-phenylacetamide is a versatile chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its broad range of biological activities, well-established synthesis method, and extensive research make it an attractive compound for studying various diseases and physiological processes. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of NAPA.
合成法
The synthesis of NAPA involves the reaction of 2-phenylacetic acid with acetic anhydride and aniline in the presence of a catalyst. The resulting product is then purified using recrystallization techniques. The synthesis of NAPA has been extensively studied, and various modifications have been made to improve the yield and purity of the final product.
科学的研究の応用
NAPA has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. It has been studied for its potential use in the treatment of various diseases, including epilepsy, Alzheimer's disease, and cancer. NAPA has also been investigated for its ability to modulate the immune system and enhance the efficacy of chemotherapy drugs.
特性
IUPAC Name |
N-(3-acetamidophenyl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-12(19)17-14-8-5-9-15(11-14)18-16(20)10-13-6-3-2-4-7-13/h2-9,11H,10H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMLIKRNAUQWOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(acetylamino)phenyl]-2-phenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-tert-butylbenzenesulfonohydrazide](/img/structure/B5756029.png)
![N'-{[2-(2-chlorophenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5756033.png)

![2-(1-naphthyl)-N'-{[(phenylthio)acetyl]oxy}ethanimidamide](/img/structure/B5756047.png)

![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B5756078.png)



![2-[(2-methyl-1,3-dioxan-2-yl)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B5756105.png)

![N-{5-[(2-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B5756118.png)

